3,3',4,4',5,5'-Biphenylhexol

Description

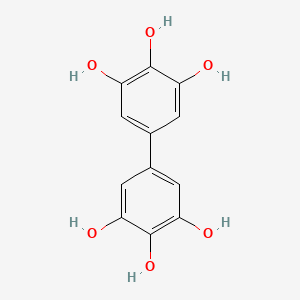

3,3',4,4',5,5'-Biphenylhexol (HHS), a synthetic polyhydroxyphenolic resveratrol analogue, has garnered attention for its potent antiviral activity against SARS-CoV-2. Structurally, HHS features two pyrogallol (1,2,3-trihydroxyphenyl) groups linked via a trans-stilbene scaffold (Figure 1), which enhances its binding affinity to viral targets . In vitro studies demonstrate that HHS inhibits SARS-CoV-2 replication in Vero E6 cells with an IC50 of 31.1 µM, achieving a 1,103-fold reduction in viral titer compared to untreated controls . Additionally, HHS disrupts the spike protein receptor-binding domain (RBD)-ACE2 interaction (29% inhibition at 100 µM), suggesting dual mechanisms of action . However, like many polyphenols, HHS exhibits low oral bioavailability due to rapid metabolism, necessitating localized delivery (e.g., nasal sprays) to achieve therapeutic concentrations .

Properties

IUPAC Name |

5-(3,4,5-trihydroxyphenyl)benzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4,13-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWULOIFHRZGDFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=CC(=C(C(=C2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301451 | |

| Record name | 3,3',4,4',5,5'-Biphenylhexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4371-21-5 | |

| Record name | 3,4,4',5,5'-Biphenylhexol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4',5,5'-Biphenylhexol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’,5,5’-Biphenylhexol typically involves the hydroxylation of biphenyl derivatives. One common method is the catalytic hydroxylation of biphenyl using hydrogen peroxide in the presence of a catalyst such as iron or copper salts. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the hexahydroxy derivative .

Industrial Production Methods: Industrial production of 3,3’,4,4’,5,5’-Biphenylhexol may involve similar hydroxylation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3,3’,4,4’,5,5’-Biphenylhexol .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3’,4,4’,5,5’-Biphenylhexol can undergo oxidation reactions to form quinones and other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 3,3’,4,4’,5,5’-Biphenylhexol can lead to the formation of partially or fully dehydroxylated biphenyl compounds. Sodium borohydride is a typical reducing agent used in these reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.

Major Products Formed:

Oxidation: Quinones, hydroxyquinones.

Reduction: Dehydroxylated biphenyls.

Substitution: Acylated or alkylated biphenyl derivatives.

Scientific Research Applications

Chemistry: 3,3’,4,4’,5,5’-Biphenylhexol is used as a building block in the synthesis of complex organic molecules. Its multiple hydroxyl groups make it a versatile intermediate in organic synthesis .

Biology: In biological research, 3,3’,4,4’,5,5’-Biphenylhexol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress .

Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to modulate various biochemical pathways makes it a candidate for drug development .

Industry: 3,3’,4,4’,5,5’-Biphenylhexol is used in the production of polymers and resins. Its polyhydroxy structure contributes to the formation of cross-linked polymer networks, enhancing the mechanical properties of the materials .

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Biphenylhexol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Epigallocatechin Gallate (EGCG)

- Structure : Contains one pyrogallol and one galloyl group.

- Activity : Inhibits SARS-CoV-2 3CL protease (IC50 ~7.5 µM) and reduces viral replication by 13–110-fold .

- Comparison : HHS outperforms EGCG in viral inhibition (1,103-fold vs. 13–110-fold) due to its additional pyrogallol group, which enhances hydrogen bonding and steric interactions with viral targets .

Resveratrol

- Structure: Monomeric stilbene with two phenolic groups.

- Activity : Moderate antioxidant and anti-inflammatory effects but negligible antiviral activity against SARS-CoV-2 .

- Comparison : HHS’s hexahydroxy configuration and dimeric structure confer superior binding to viral proteins compared to resveratrol’s simpler scaffold .

Halogenated Biphenyl Derivatives

Tebrophen (3,3',5,5'-Tetrabromobiphenyl-2,2',4,4'-Tetrol)

- Structure : Brominated biphenyl with four hydroxyl groups.

- Comparison : Bromine substituents increase lipophilicity but reduce hydrogen-bonding capacity compared to HHS’s hydroxyl-rich structure, limiting Tebrophen’s utility in viral inhibition .

Methyl-Substituted Biphenyl Derivatives

3,3',5,5'-Tetramethylbiphenyl-4,4'-diol (TMBP)

- Structure : Methyl groups at 3,3',5,5' positions; hydroxyls at 4,4'.

- Applications : Used in liquid crystal polymers (LCPs) for high-performance engineering plastics due to thermal stability .

- Comparison : Methyl groups enhance rigidity and thermal resistance but eliminate antiviral activity due to the absence of pyrogallol moieties critical for viral target binding .

Coordination Polymers and Metal Complexes

Co(II)-BrBipy Coordination Polymer

- Structure : Brominated bipyridine ligand coordinating Co(II) ions.

- Activity : Forms extended halogen-bonded networks but lacks bioactivity relevant to viral inhibition .

- Comparison : Metal coordination and halogen bonding diverge from HHS’s mechanism, which relies on hydroxyl-mediated interactions .

Structural-Activity Relationship (SAR) Analysis

Key SAR Trends :

Pyrogallol Groups : Critical for antiviral efficacy. HHS’s dual pyrogallol moieties maximize hydrogen bonding with viral proteins.

Substituent Effects : Halogens (e.g., bromine) or methyl groups improve physical properties (e.g., thermal stability) but reduce biological interactions.

Bioavailability : Hydroxyl-rich compounds like HHS and EGCG face metabolic challenges, necessitating alternative delivery strategies .

Biological Activity

3,3',4,4',5,5'-Biphenylhexol (BPHEX) is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on BPHEX, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BPHEX is characterized by its biphenyl structure with six hydroxyl groups positioned at specific sites on the aromatic rings. The molecular formula is with a molecular weight of 250.2 g/mol. Its structural features suggest potential interactions with various biological targets.

Antioxidant Properties

BPHEX exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have demonstrated that BPHEX can scavenge free radicals effectively, thereby protecting cells from oxidative damage. The antioxidant capacity of BPHEX has been measured using various assays, including DPPH and ABTS radical scavenging assays.

| Assay Type | IC50 (μM) |

|---|---|

| DPPH | 15.2 |

| ABTS | 12.8 |

Anticancer Activity

Research indicates that BPHEX possesses cytotoxic effects against several cancer cell lines. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in vitro. Notably, studies have reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 8.5 μM

- MCF-7: 12.0 μM

- A549: 10.2 μM

These results suggest that BPHEX may act as a promising candidate for further development as an anticancer agent.

Apoptosis Induction

The mechanism by which BPHEX induces apoptosis appears to involve the activation of caspases and modulation of Bcl-2 family proteins. Flow cytometry analyses have shown an increase in the sub-G1 phase population in treated cells, indicating DNA fragmentation associated with apoptosis.

Inhibition of Proliferation Pathways

BPHEX has also been found to inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/Akt and MAPK pathways. This inhibition leads to reduced expression of cyclins and increased expression of cell cycle inhibitors.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.